Benz[g]isoquinoline-5,10-dione
Overview
Description
Benz[g]isoquinoline-5,10-dione is a heterocyclic compound with the molecular formula C₁₃H₇NO₂ and a molecular weight of 209.20 g/mol . . This compound is notable for its unique structure, which includes a fused ring system that combines benzene and isoquinoline units with two ketone functionalities. This compound has been isolated from natural sources and exhibits significant biological activities .
Mechanism of Action
Target of Action
Benz[g]isoquinoline-5,10-dione has been found to exhibit significant in vitro inhibitory activity against AIDS-related pathogens . This suggests that the compound’s primary targets could be the proteins or enzymes involved in the life cycle of these pathogens.
Result of Action
This compound exhibits significant in vitro inhibitory activity against AIDS-related pathogens . This suggests that the compound’s action results in the inhibition of these pathogens, potentially leading to a reduction in their numbers and a decrease in the severity of the diseases they cause.
Biochemical Analysis
Biochemical Properties
Benz[g]isoquinoline-5,10-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism. For instance, it exhibits inhibitory activity against enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, this compound interacts with various proteins, including those involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it affects gene expression by altering the transcriptional activity of certain genes, thereby impacting cellular functions such as proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to DNA and interferes with the activity of topoisomerases, leading to the inhibition of DNA replication and transcription . Additionally, this compound can modulate the activity of various enzymes by binding to their active sites, thereby inhibiting their catalytic functions . These interactions result in alterations in gene expression, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to induce sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can exert beneficial effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, facilitating its distribution throughout the body and influencing its localization and accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to accumulate in the nucleus, where it interacts with DNA and modulates gene expression . Additionally, this compound can localize to mitochondria, influencing mitochondrial function and cellular energy metabolism . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benz[g]isoquinoline-5,10-dione can be synthesized through various methods. One notable approach involves starting from 2-methyl-1,4-naphthoquinone (vitamin K) and employing an intramolecular Heck reaction of an N-vinylacetamide . The reaction conditions typically involve the use of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy₂P.HBF₄) to achieve high selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benz[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Silver(II) oxide in nitric acid is commonly used for oxidation reactions.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Reactions involving nucleophilic substitution can be carried out using appropriate nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Benz[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Anthraquinone: Similar in structure but lacks the nitrogen atom present in Benz[g]isoquinoline-5,10-dione.
Phenanthrenequinone: Another quinone derivative with a different ring structure.
Naphthoquinone: A simpler quinone compound with fewer fused rings.
Uniqueness: this compound is unique due to its fused ring system that includes both benzene and isoquinoline units, along with its nitrogen atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
benzo[g]isoquinoline-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVUAAESHIVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196854 | |
Record name | Benzo(g)isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46492-08-4 | |
Record name | Benzo(g)isoquinoline-5,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046492084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 46492-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(g)isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benz[g]isoquinoline-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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